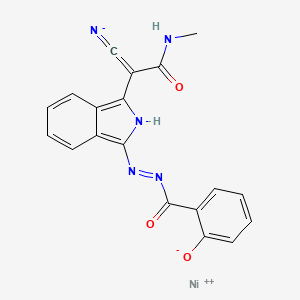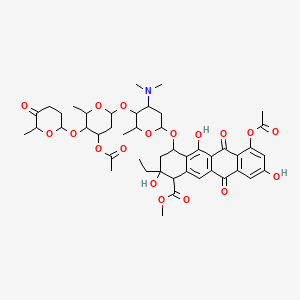
4,3''-Di-O-acetyl-2-hydroxyaclacinomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,3’‘-Di-O-acetyl-2-hydroxyaclacinomycin A is a derivative of aclacinomycin A, an anthracycline antibiotic known for its potent antitumor properties. This compound is characterized by the presence of acetyl groups at the 4 and 3’’ positions and a hydroxyl group at the 2 position. The modifications in its structure enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A typically involves the acetylation of aclacinomycin A. The process begins with the isolation of aclacinomycin A from its natural sources, followed by selective acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2 position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its pharmacological properties.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A, each with unique pharmacological properties.
Aplicaciones Científicas De Investigación
4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of acetylation on the pharmacological properties of anthracyclines.
Biology: The compound is used in cell culture studies to investigate its cytotoxic effects on cancer cells.
Medicine: It is explored for its potential use in chemotherapy due to its enhanced antitumor activity.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis. The acetyl groups enhance its binding affinity to DNA, making it more effective than its parent compound, aclacinomycin A.
Comparación Con Compuestos Similares
Aclacinomycin A: The parent compound, known for its antitumor properties.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Daunorubicin: A closely related compound used in chemotherapy.
Uniqueness: 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A is unique due to its enhanced pharmacological properties resulting from the acetylation at specific positions. This modification improves its efficacy and reduces its toxicity compared to other anthracyclines.
Propiedades
Número CAS |
86651-72-1 |
|---|---|
Fórmula molecular |
C46H57NO18 |
Peso molecular |
911.9 g/mol |
Nombre IUPAC |
methyl 7-acetyloxy-4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,9-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C46H57NO18/c1-10-46(56)18-32(36-25(39(46)45(55)57-9)15-27-38(41(36)53)42(54)37-26(40(27)52)13-24(50)14-30(37)61-22(5)48)63-34-16-28(47(7)8)43(20(3)59-34)65-35-17-31(62-23(6)49)44(21(4)60-35)64-33-12-11-29(51)19(2)58-33/h13-15,19-21,28,31-35,39,43-44,50,53,56H,10-12,16-18H2,1-9H3 |
Clave InChI |
DETQXNVJJXDPOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)OC(=O)C)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



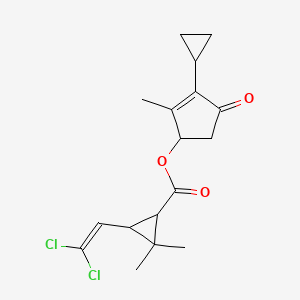
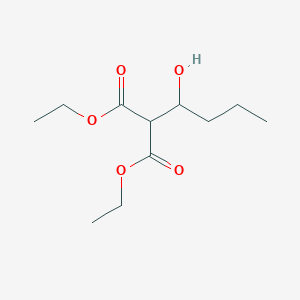
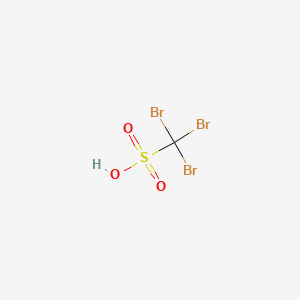
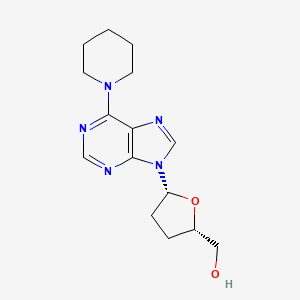
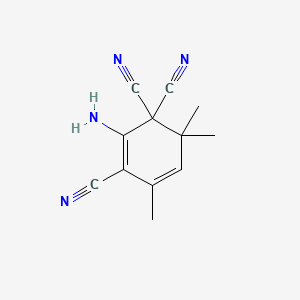
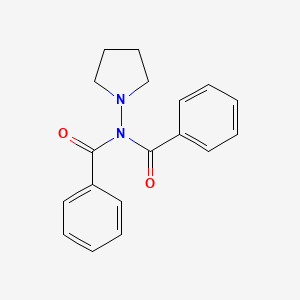
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
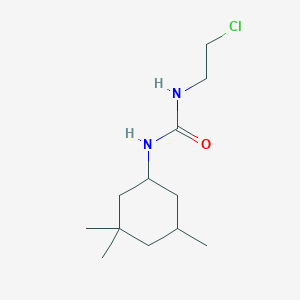
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

